CAS number for N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine
CAS number for N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine
An In-depth Technical Guide to N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine: Synthesis, Properties, and Applications
Introduction: The Case for a Novel Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoroethyl group (-CH₂CF₃), in particular, is prized for its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding interactions with biological targets.[1][2][3] This guide focuses on a specific, novel chemical entity: N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine .
A thorough search of major chemical databases, including CAS Registry, indicates that this compound is not a catalogued substance and lacks an assigned CAS number. This positions it as a novel synthetic target, offering a unique scaffold for researchers and drug development professionals. The value of this molecule lies in its combination of the proven 2,3-diaminopyridine core—a precursor to biologically active imidazo[4,5-b]pyridines[4][5]—with the advantageous properties of the trifluoroethyl group.
This document serves as a technical guide to the proposed synthesis, predicted physicochemical properties, and potential applications of this promising, yet unexplored, molecule. We will ground our discussion in established chemical principles, drawing from the known characteristics of its parent compound, 2,3-diaminopyridine (CAS: 452-58-4) [6], to provide a robust framework for its creation and utilization.
Section 1: Proposed Synthesis and Characterization
The synthesis of N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine presents a key challenge in regioselectivity. The 2,3-diaminopyridine starting material possesses two nucleophilic amino groups (at the C2 and C3 positions). The N2 amino group is generally considered more nucleophilic and sterically accessible than the N3 amino group, suggesting that mono-alkylation can be directed to this position under controlled conditions.
Our proposed strategy involves the direct, selective N-alkylation of 2,3-diaminopyridine using a highly reactive trifluoroethylating agent.
Core Synthetic Workflow
The proposed pathway leverages the high reactivity of a triflate-based electrophile to introduce the 2,2,2-trifluoroethyl group onto the more nucleophilic N2 position of the diamine.
Caption: Proposed workflow for the synthesis and validation of N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine.
Recommended Experimental Protocol
This protocol is a self-validating system; successful characterization as described in step 5 confirms the integrity of the synthesis.
Materials:
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2,3-Diaminopyridine (CAS: 452-58-4)
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2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS: 6226-25-1)[7][8]
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2,3-diaminopyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.
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Alkylation: Dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the triflate solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine.
Structural Characterization and Validation
Confirmation of the product's identity and regiochemistry is paramount. The following analytical techniques are essential:
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¹⁹F NMR: The presence of a characteristic signal (typically a triplet due to coupling with the adjacent -CH₂- group) will confirm the incorporation of the trifluoroethyl group.
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¹H NMR: Will show the signals for the pyridine ring protons, the remaining -NH₂ proton, the N-H proton, and the quartet for the -CH₂- group adjacent to the CF₃ group. The regiochemistry can be confirmed by 2D NMR experiments (NOESY), which should show a correlation between the -CH₂- protons and the pyridine proton at the C3 position.
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Mass Spectrometry (MS): Will confirm the molecular weight of the final product (C₇H₈F₃N₃, MW: 191.16 g/mol ).
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Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (both primary and secondary amines) and C-F bonds.
Section 2: Physicochemical Properties
The introduction of the trifluoroethyl group is expected to significantly alter the physicochemical properties of the 2,3-diaminopyridine core. These changes are critical for predicting the compound's behavior in biological systems.
| Property | 2,3-Diaminopyridine (Starting Material) | N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine (Predicted) | Rationale for Change |
| CAS Number | 452-58-4 | Not Assigned | Novel compound. |
| Molecular Formula | C₅H₇N₃ | C₇H₈F₃N₃ | Addition of C₂H₂F₃ group. |
| Molecular Weight | 109.13 g/mol | 191.16 g/mol | Increased mass from the substituent. |
| Appearance | Beige to brown powder[6] | Predicted to be a solid or oil. | Alkylation can lower the melting point. |
| pKa (Conjugate Acid) | ~6.7 | Predicted: ~4.5 - 5.5 | The strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the N2 amine. |
| Calculated LogP | ~0.1 | Predicted: ~1.5 - 2.0 | The trifluoroethyl group substantially increases lipophilicity. |
Section 3: Applications in Drug Discovery and Development
The true potential of N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine lies in its utility as a novel building block for creating new chemical entities with enhanced drug-like properties.
Enhanced Metabolic Stability
A primary driver for fluorination in drug design is to block metabolic hotspots.[1][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] By placing a trifluoroethyl group on the N2-amine, this position is effectively shielded from N-dealkylation and other oxidative metabolic pathways, which can lead to:
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Longer drug half-life.
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Improved bioavailability.
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A more predictable pharmacokinetic profile.
Modulation of Pharmacokinetics and Target Engagement
The physicochemical changes induced by the trifluoroethyl group have profound implications for a molecule's behavior:
-
Increased Lipophilicity: The higher LogP value can enhance membrane permeability, potentially improving absorption and distribution, including penetration of the blood-brain barrier.[2][3]
-
Altered Basicity (pKa): The significant reduction in the basicity of the N2-amine can be critical for target binding. Many drug-receptor interactions involve hydrogen bonds or ionic interactions. By tuning the pKa, the strength of these interactions can be optimized to improve potency and selectivity.
A Novel Precursor for Imidazo[4,5-b]pyridines
The 2,3-diaminopyridine scaffold is a well-established precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds investigated for a wide range of therapeutic targets, including use as anticancer and inotropic agents.[4][5] N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine can be used in cyclization reactions (e.g., with aldehydes or carboxylic acids) to generate a novel class of 1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-b]pyridines, which have not been widely explored. This opens a new avenue for library synthesis and lead optimization programs.
Section 4: Safety and Handling
As N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine is a novel compound, a full safety profile is not available. Prudent safety practices should be based on the known hazards of the starting materials and related compounds.
-
2,3-Diaminopyridine: Is classified as an irritant, causing skin, eye, and respiratory irritation.
-
Trifluoroethylating Agents: Reagents like 2,2,2-trifluoroethyl triflate are highly reactive and should be handled with care as they are potent electrophiles.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
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